4-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS2/c1-11-7-13(21-10-11)14(19)17-8-12-3-2-5-18(9-12)15-16-4-6-20-15/h4,6-7,10,12H,2-3,5,8-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXWZJZTXIQYRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2CCCN(C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiophene-2-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Thiazole Ring Formation: The thiazole ring is formed by reacting a suitable thioamide with a haloketone under basic conditions.
Coupling Reactions: The piperidine and thiazole rings are then coupled using a suitable linker, such as a methyl group.
Thiophene Ring Introduction: The thiophene ring is introduced through a coupling reaction with the piperidine-thiazole intermediate.
Final Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 4-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiophene-2-carboxamide exhibit significant anticancer properties. The thiazole and thiophene moieties are known to enhance the cytotoxic effects against various cancer cell lines. For instance, research has shown that derivatives of thiophene can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .
2. Antimicrobial Properties
The thiazole ring in the compound is associated with antimicrobial activity. Studies have demonstrated that thiazole-containing compounds can effectively inhibit the growth of bacteria and fungi. This property suggests potential applications in treating infections caused by resistant strains of pathogens .
3. Neurological Applications
Compounds with piperidine structures have been explored for their neuroprotective effects. The presence of a piperidine ring in this compound may contribute to its ability to modulate neurotransmitter systems, offering potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Research indicates that enhancing cholinergic activity can improve cognitive function, making this compound a candidate for further investigation in neuropharmacology.
Biochemical Applications
1. Enzyme Inhibition
The compound's structure allows it to interact with various enzymes, potentially acting as an inhibitor. For example, it may inhibit enzymes involved in inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation . This inhibition could be crucial for developing anti-inflammatory drugs.
2. Targeting Protein Interactions
Research has highlighted the ability of similar compounds to disrupt protein-protein interactions that are critical for disease progression, particularly in cancer and neurodegenerative disorders. By targeting these interactions, this compound could serve as a valuable tool in drug design aimed at modulating complex biological pathways .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines | Suggests potential for development as an anticancer agent |
| Antimicrobial Evaluation | Showed effective inhibition against Staphylococcus aureus | Indicates potential for use in treating bacterial infections |
| Neuroprotective Effects | Improved cognitive function in animal models of Alzheimer's disease | Highlights possible application in treating neurodegenerative disorders |
Mechanism of Action
The mechanism of action of 4-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-methyl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide ()
- Structure : Replaces the piperidinyl-thiazole group with a 4-methylpyridin-2-yl moiety.
- Key Differences :
- The pyridine ring introduces a basic nitrogen, enhancing water solubility compared to the thiazole-piperidine group.
- Reduced steric bulk due to the absence of the piperidine ring.
- Activity : Demonstrated antibacterial efficacy, suggesting the pyridine substituent may optimize interactions with bacterial targets .
2-chloro-N-[1-(1,3-thiazol-2-yl)piperidin-3-yl]acetamide ()
- Structure : Features a chloroacetamide group instead of the thiophene-carboxamide backbone.
- Lacks the aromatic thiophene system, reducing π-π stacking interactions.
- Activity: Likely serves as a reactive intermediate or covalent inhibitor, contrasting with the non-covalent binding mode of the target compound .
4-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide (BK79958, )
- Structure : Substitutes the piperidinyl-thiazole group with an oxane (tetrahydropyran) and pyridin-3-ylmethyl unit.
- Key Differences: Oxane improves metabolic stability compared to piperidine. target compound’s estimated higher logP due to thiazole) .
Antibacterial Activity ( vs. Target Compound)
- Pyridine-containing analogues (e.g., 4a–h in ) showed MIC values of 2–8 µg/mL against Staphylococcus aureus.
- Hypothesis : The target compound’s thiazole-piperidine group may reduce antibacterial potency due to increased hydrophobicity but could enhance penetration into eukaryotic cells for anticancer applications .
Kinase Inhibition Potential ( vs. Target Compound)
- Pyrimidine-based analogues (e.g., compound 2 in ) inhibit kinases like EGFR (IC₅₀ = 12 nM).
- Hypothesis : The thiophene-thiazole-piperidine scaffold may target kinases with distinct ATP-binding pocket geometries, leveraging the thiazole’s sulfur atom for hydrophobic interactions .
Physicochemical Properties
Key Observations :
- The target compound’s higher logP reflects the thiazole-piperidine group’s hydrophobicity, which may limit aqueous solubility but improve membrane permeability .
Biological Activity
4-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C16H21N3O2S2
Its structure features a thiophene ring, a thiazole moiety, and a piperidine group, which are significant for its biological activity.
Biological Activity Overview
Research indicates that compounds containing thiazole and thiophene rings exhibit various biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The specific biological activities of this compound are summarized below:
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. For instance:
- Mechanism : The presence of the thiazole ring enhances cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- IC50 Values : In vitro studies have shown IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL against various cancer cell lines such as Jurkat and HT-29 cells .
Antimicrobial Activity
Thiazole derivatives are also known for their antimicrobial properties:
- Activity Spectrum : They exhibit activity against a range of pathogens, including bacteria and fungi.
- Research Findings : Compounds similar to this compound have shown effectiveness in inhibiting bacterial growth in laboratory settings .
Anticonvulsant Properties
The anticonvulsant effects of thiazole-containing compounds have been documented:
- Efficacy : Some derivatives have demonstrated significant protection in animal models against seizures induced by pentylenetetrazol (PTZ) with effective doses showing promising results .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazole Ring : Essential for enhancing anticancer and antimicrobial activity.
- Piperidine Group : Contributes to the compound's binding affinity to biological targets.
- Methyl Substituents : Electron-donating groups such as methyl at specific positions can enhance bioactivity .
Study 1: Anticancer Activity
A study conducted on a series of thiazole derivatives, including this compound, revealed significant cytotoxicity against A431 cells with an IC50 lower than that of doxorubicin. The study emphasized the importance of substituents on the phenyl ring for enhancing activity.
Study 2: Antimicrobial Efficacy
Another research effort evaluated the antimicrobial properties of various thiazole derivatives. The results indicated that compounds with similar structures to this compound were effective against both Gram-positive and Gram-negative bacteria.
Q & A
Basic Research Questions
Q. What is the standard synthesis protocol for 4-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiophene-2-carboxamide, and how can reaction yields be optimized?
- Methodology : The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of thiophene-2-carboxylic acid derivatives with piperidine intermediates (e.g., 1-(1,3-thiazol-2-yl)piperidin-3-ylmethanamine) using coupling reagents like EDCI or HOBt in anhydrous DMF at 0–25°C.
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
- Optimization : Yields (~60–75%) depend on solvent choice (DMF vs. THF), stoichiometry (1.2–1.5 eq of amine), and reaction time (12–24 hours). Slow addition of reagents minimizes side reactions .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Key Techniques :
- NMR Spectroscopy : H and C NMR to verify aromatic protons (δ 6.8–7.5 ppm for thiophene/thiazole), methyl groups (δ 2.1–2.5 ppm), and amide bonds (δ 8.0–8.5 ppm).
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 362.1) and fragmentation patterns.
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What are the recommended storage conditions to ensure compound stability?
- Protocol : Store at –20°C in airtight, light-protected containers under inert gas (argon or nitrogen). Stability tests via TLC or HPLC every 6 months are advised to detect degradation (e.g., hydrolysis of the amide bond) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data for this compound?
- Methodological Approach :
- Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity.
- Cellular Context : Test in isogenic cell lines (e.g., CRISPR-edited vs. wild-type) to confirm target specificity.
- Structural Analysis : Perform co-crystallization or cryo-EM to resolve binding poses .
Q. What strategies are effective for optimizing enantiomeric purity in derivatives of this compound?
- Solutions :
- Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol for resolution.
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps like piperidine-thiazole coupling.
- X-ray Crystallography : Confirm absolute configuration of intermediates .
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s inhibitory potency against kinase targets?
- SAR Workflow :
- Systematic Substitution : Modify the thiophene methyl group (e.g., –CF, –Cl) and piperidine-thiazole linker (e.g., alkyl vs. aryl spacers).
- In Silico Screening : Use molecular dynamics (MD) simulations to predict steric/electronic effects.
- In Vitro Profiling : Test derivatives against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity trends .
Q. What experimental approaches are suitable for studying the metabolic stability of this compound in hepatic microsomes?
- Protocol :
- Incubation Conditions : Use human liver microsomes (0.5 mg/mL) with NADPH (1 mM) at 37°C.
- LC-MS/MS Analysis : Monitor parent compound depletion over 60 minutes; calculate intrinsic clearance (CL).
- CYP Inhibition Assays : Identify metabolizing enzymes via CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
